molecular formula C10H10F2O3 B15092531 2,3-Difluoro-6-methoxybenzoic acid ethyl ester

2,3-Difluoro-6-methoxybenzoic acid ethyl ester

Cat. No.: B15092531
M. Wt: 216.18 g/mol
InChI Key: YWVVMNCTKWJGTQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group The carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester typically involves the esterification of 2,3-Difluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methoxybenzoic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: The major product would be 2,3-Difluoro-6-methoxybenzaldehyde.

    Reduction: The major product would be 2,3-Difluoro-6-methoxybenzyl alcohol.

    Substitution: The products depend on the nucleophile used; for example, substitution with an amine would yield a 2,3-Difluoro-6-methoxybenzoic acid amide.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzoic acid ethyl ester depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The fluorine atoms can enhance the binding affinity due to their electronegativity, which can form stronger interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-6-methoxybenzoic acid: The non-esterified form of the compound.

    2,3-Difluoro-4-methoxybenzoic acid ethyl ester: A positional isomer with the methoxy group at position 4.

    2,6-Difluoro-3-methoxybenzoic acid ethyl ester: Another positional isomer with the fluorine atoms at positions 2 and 6.

Uniqueness

2,3-Difluoro-6-methoxybenzoic acid ethyl ester is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the ester group also provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 2,3-difluoro-6-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3

InChI Key

YWVVMNCTKWJGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)OC

Origin of Product

United States

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